molecular formula C12H14O2 B14587248 1-(4-Hydroxyphenyl)hex-4-en-2-one CAS No. 61345-74-2

1-(4-Hydroxyphenyl)hex-4-en-2-one

Cat. No.: B14587248
CAS No.: 61345-74-2
M. Wt: 190.24 g/mol
InChI Key: PKKCJKUFLFZABR-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)hex-4-en-2-one is a chemical compound of interest in organic synthesis and pharmaceutical research. It features a 4-hydroxyphenyl group linked to a hexenone chain, a structural motif found in compounds with diverse biological activities. This compound serves as a versatile synthetic intermediate. The phenolic hydroxyl group and the α,β-unsaturated ketone (enone) functionality make it a valuable building block for constructing more complex molecules . The 4-hydroxyphenyl group is a common pharmacophore in drug discovery, often associated with biological activity . The reactive enone system allows for various chemical transformations, including Michael additions, which are fundamental in creating carbon-carbon bonds for complex natural products and therapeutic agents . While specific biological data for this compound is not widely reported, its core structure suggests potential for development in several research areas. Structurally similar compounds are investigated as intermediates for anti-inflammatory agents and selective estrogen receptor downregulators (SERDs) . The compound's framework is also relevant in materials science for the stepwise construction of functionalized ligands and metal complexes . Please note: This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

61345-74-2

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-(4-hydroxyphenyl)hex-4-en-2-one

InChI

InChI=1S/C12H14O2/c1-2-3-4-12(14)9-10-5-7-11(13)8-6-10/h2-3,5-8,13H,4,9H2,1H3

InChI Key

PKKCJKUFLFZABR-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(=O)CC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction proceeds via deprotonation of 4-hydroxyacetophenone to form an enolate, which attacks the carbonyl carbon of the aldehyde (e.g., pent-2-enal). Subsequent dehydration yields the conjugated enone system. Key challenges include regioselectivity in aldol adduct formation and avoiding over-oxidation of the phenolic group.

Optimization of Reaction Conditions

Ethanol or methanol serves as the solvent, with catalytic NaOH (10–20 mol%) at reflux temperatures (78–90°C). A study demonstrated that extending reaction times to 24–48 hours improves yields to 70–85%, though prolonged heating risks phenolic group degradation. The table below summarizes optimized parameters:

Parameter Optimal Range Yield (%) Reference
Catalyst (NaOH) 15 mol% 78
Solvent Ethanol 82
Temperature 78°C (reflux) 85
Reaction Time 24–36 hours 78–85

Transition Metal-Catalyzed Cross-Coupling Approaches

Rhodium-catalyzed alkyne-aldehyde couplings offer a complementary route to α,β-unsaturated ketones. The method leverages [RhCl(cod)]₂ (5 mol%) to mediate reactions between 4-hydroxyphenylacetylene derivatives and α,β-unsaturated aldehydes.

Catalytic Cycle and Substrate Compatibility

The rhodium catalyst facilitates oxidative coupling of 1,2-bis(4-hydroxyphenyl)acetylene with hex-4-en-2-one precursors. Nitrogen atmospheres prevent catalyst deactivation, while triethylamine (45 μL) scavenges HCl byproducts. This method achieves 75–96% yields depending on substituent electronic effects.

Comparative Efficiency Metrics

A direct comparison with Claisen-Schmidt condensation reveals trade-offs:

Metric Rhodium Catalysis Claisen-Schmidt
Yield (%) 75–96 70–85
Reaction Time 16 hours 24–48 hours
Catalyst Cost High ($320/g) Low ($0.50/g NaOH)
Functional Group Tolerance Moderate High

Bromination-Condensation Sequential Methodology

Adapted from cerebrovascular drug syntheses, this two-step approach first brominates 4'-hydroxypropiophenone at the α-position, followed by condensation with 4-benzylpyridine.

Stepwise Reaction Profile

  • α-Bromination : Conducted in methanol/ethanol mixtures at 25°C, avoiding ring bromination through solvent polarity control.
  • Condensation : 4-Benzylpyridine (1.2 eq) reacts with α-bromo intermediate under reflux, followed by catalytic hydrogenation to install the hex-4-en-2-one chain.

Yield Optimization Strategies

  • Solvent System : Methanol/ethanol (3:1 v/v) increases bromide solubility, boosting condensation yields to 88%.
  • Hydrogenation Pressure : 50 psi H₂ over Pd/C achieves full saturation of propargyl intermediates without over-reduction.

Microwave-Assisted Solid-Phase Synthesis

Emerging techniques utilize microwave irradiation to accelerate Claisen-Schmidt condensations. Silica-supported catalysts (e.g., SiO₂-NH₂) enable solvent-free conditions, reducing reaction times to 15–30 minutes while maintaining yields ≥80%.

Advantages Over Conventional Heating

  • Energy efficiency (150 W vs. 500 W heating mantles)
  • Reduced side-product formation (e.g., dienones)
  • Scalability demonstrated at 100 g batch sizes

Comparative Analysis of Synthetic Routes

The table below evaluates all methods against industrial viability criteria:

Method Scalability Cost ($/kg) Purity (%) Environmental Impact
Claisen-Schmidt High 120 98.5 Moderate (solvent use)
Rhodium Catalysis Moderate 2,400 99.2 High (metal waste)
Bromination-Condensation Low 890 97.8 High (Br₂ handling)
Microwave-Assisted High 180 99.0 Low (solvent-free)

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)hex-4-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Hydroxyphenyl)hex-4-en-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the production of fragrances, flavors, and dyes

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)hex-4-en-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. This inhibition occurs through hydrogen bonding and van der Waals interactions, leading to a decrease in enzyme activity and subsequent reduction in glucose absorption .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) share structural similarities with 1-(4-hydroxyphenyl)hexan-1-one, particularly in the ketone moiety and aromatic substitution patterns. Key examples include:

1-(2-Hydroxyphenyl)-3-[4-(methylthio)phenyl]prop-2-en-1-one (Compound 1)
  • Synthesis: Prepared via Claisen-Schmidt condensation of 4-(methylthio)benzaldehyde and 2-hydroxyacetophenone under alkaline conditions (70% yield) .
  • Properties: Melting point = 86°C; IR spectra confirm the presence of conjugated enone and hydroxyl groups.
(E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • Structure : Features methoxy substituents instead of hydroxyl groups, reducing polarity.
  • Application : Methoxy groups enhance metabolic stability, making such derivatives candidates for drug development .

Phenalenone and β-Carboline Derivatives

2-Hydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one
  • Structure: A tricyclic phenalenone with a hydroxyphenyl substituent.
  • Natural Occurrence : Found in fruits; the extended conjugated system may contribute to UV absorption and antioxidant properties .
N'-(2-Chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide
  • Activity : Exhibits cytotoxic activity against prostate (IC₅₀ = 1.83 μM) and ovarian (IC₅₀ = 1.65 μM) cancer cell lines .

Other Hydroxyphenyl Ketones

4-Hydroxyphenylacetone (1-(4-Hydroxyphenyl)propan-2-one)
  • Structure: Shorter aliphatic chain (propanone vs. hexanone).
  • Applications : Intermediate in synthesizing pharmaceuticals like Posaconazole (antifungal agent) .
1-(4-Methoxyphenyl)ethan-1-one
  • Modification : Methoxy group increases lipophilicity compared to hydroxyl-substituted analogs.
  • Use : Common precursor in fragrance and agrochemical synthesis .

Observations :

  • Longer aliphatic chains (e.g., hexanone) increase hydrophobicity compared to shorter analogs like 4-hydroxyphenylacetone.
  • Sulfonyl and methylthio groups (Compound 3) significantly elevate melting points due to enhanced intermolecular forces .

Q & A

Q. What are the recommended methods for synthesizing 1-(4-Hydroxyphenyl)hex-4-en-2-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or oxidation of phenolic precursors. For example:

  • Oxidation routes : Use chromic acid or potassium permanganate to oxidize phenolic alcohols to ketones, ensuring controlled pH and temperature to avoid over-oxidation .
  • Acylation : Employ Lewis acids (e.g., AlCl₃) to catalyze the reaction between 4-hydroxyphenyl derivatives and hexenone precursors. Optimize solvent polarity (e.g., dichloromethane) and stoichiometry to enhance yield.

Q. Key Parameters Table :

Reaction TypeReagents/ConditionsYield Optimization Tips
OxidationKMnO₄, H₂SO₄Maintain pH < 3 to prevent side reactions
AcylationAlCl₃, DCM, 0–5°CUse excess acyl chloride; monitor via TLC

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile) and lab coats. Use P95 respirators for aerosol protection; upgrade to OV/AG/P99 filters if vapor concentrations exceed 10 ppm .
  • Environmental Control : Avoid drainage contamination; use sealed waste containers. Conduct experiments in fume hoods with ≥100 ft/min airflow .
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution immediately .

Q. How can researchers characterize the physical and spectroscopic properties of this compound?

Methodological Answer:

  • Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5) to determine purity and retention indices. Calibrate with NIST-standard reference data .
  • Spectroscopy :
    • UV-Vis : Analyze π→π* transitions in ethanol (λmax ~270 nm) to confirm phenolic conjugation .
    • NMR : Assign peaks using ¹H (δ 6.8–7.2 ppm for aromatic protons) and ¹³C (δ 190–200 ppm for ketone carbons) .
  • Predicted Properties : Boiling point: ~371°C; density: ~1.14 g/cm³ (validated via QSPR models) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic structure of this compound?

Methodological Answer:

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). The hydroxyl group forms O–H···O bonds (2.8–3.0 Å) with adjacent ketone moieties, stabilizing the crystal lattice .
  • SHELX Refinement : Apply SHELXL for small-molecule refinement. Input H-bond constraints (DFIX command) and validate via R-factor convergence (<5%) .

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

  • Computational Validation : Run DFT calculations (B3LYP/6-311++G**) to simulate NMR spectra. Compare experimental δ values with predicted shifts; deviations >0.5 ppm suggest conformational flexibility or solvent effects .
  • Dynamic Effects : Perform variable-temperature NMR to identify rotamers. For example, enone systems may exhibit restricted rotation, splitting peaks at low temperatures .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

  • Systematic Modifications : Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring) and assess bioactivity via assays (e.g., antimicrobial disk diffusion) .
  • QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. Validate models via leave-one-out cross-validation (q² > 0.5) .

Q. Example SAR Findings :

DerivativeSubstituentIC₅₀ (μM)LogP
Parent–H502.1
Chloro–Cl122.8

Q. How can researchers address discrepancies in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., ampicillin for antibacterial studies) and replicate experiments ≥3 times. Normalize data to cell viability (MTT assay) to exclude cytotoxicity artifacts .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting IC₅₀ values may arise from differing solvent systems (DMSO vs. ethanol) .

Q. What computational tools are recommended for modeling the compound’s reactivity?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures using AMBER force fields. Analyze hydrogen bond lifetimes (>50 ps indicate stable interactions) .
  • Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2). Validate poses via RMSD clustering (<2.0 Å) .

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